Cas no 1007186-39-1 (4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol)

4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1H-Pyrazol-5-ol, 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-
- 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- AKOS000808387
- AKOS016055296
- CHEMBL3144856
- BDBM71412
- SMR000589326
- 1007186-39-1
- cid_4114494
- HMS2862F10
- Z57300973
- MLS001172975
- EN300-23220034
- 4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[1-(4-methoxyphenyl)-2-nitro-ethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[1-(4-methoxyphenyl)-2-nitro-ethyl]-5-methyl-2-phenyl-3-pyrazolin-3-one
- MLS-0324707.0002
-
- インチ: 1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-6-4-3-5-7-15)17(12-21(24)25)14-8-10-16(26-2)11-9-14/h3-11,17,23H,12H2,1-2H3
- InChIKey: VPFIMAOVCZSZFO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(O)=C(C(C2=CC=C(OC)C=C2)C[N+]([O-])=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 353.13755610g/mol
- どういたいしつりょう: 353.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 87.4Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 560.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.25±0.18(Predicted)
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23220034-0.05g |
1007186-39-1 | 95% | 0.05g |
$212.0 | 2024-06-20 |
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-olに関する追加情報
Chemical Profile of 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS No. 1007186-39-1)
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, identified by its CAS number 1007186-39-1, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities. The presence of multiple substituents, including a nitro group, a methoxy group, and aromatic rings, contributes to its intricate chemical behavior and potential therapeutic applications.
The molecular structure of 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol features a central pyrazole ring substituted with a methyl group at the 3-position and a phenyl group at the 1-position. The 5-position of the pyrazole ring is occupied by an hydroxyl group, which enhances its reactivity and solubility in polar solvents. Additionally, the ethyl chain extending from the 1-position of the pyrazole ring is further modified by a nitro-substituted benzene ring and a methoxy group. This arrangement creates a molecule with potential interactions at multiple biological targets, making it an intriguing candidate for drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic intervention in conditions such as arthritis and autoimmune diseases. The nitro group, in particular, has been shown to modulate redox signaling, which could be exploited for developing novel anti-inflammatory agents.
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases, which are key enzymes in cancer cell proliferation. The phenyl and methoxy groups on the benzene ring contribute to hydrophobic interactions with the active sites of these kinases, while the hydroxyl group on the pyrazole ring facilitates hydrogen bonding. These interactions are critical for achieving high binding affinity and efficacy. Furthermore, the nitro group can participate in redox reactions, potentially altering the activity of target proteins in a controlled manner.
The synthesis of 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves multi-step organic reactions, including nucleophilic substitution, condensation, and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to characterize the compound's structure and confirm its identity.
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol. These studies indicate that the compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Preliminary toxicity assessments have shown that it is well-tolerated at moderate doses but may exhibit hepatotoxicity at higher concentrations. Further research is needed to optimize dosing regimens and minimize adverse effects.
The role of 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol in drug development is further highlighted by its potential as a scaffold for derivative design. By modifying specific substituents on its structure, researchers can fine-tune its biological activity and pharmacokinetic properties. For instance, replacing the nitro group with an amino group could enhance its solubility while maintaining or even increasing its efficacy against target enzymes or receptors.
Recent clinical trials have explored analogs of this compound for their therapeutic potential in neurological disorders. Pyrazole derivatives have shown promise in treating conditions such as Alzheimer's disease by inhibiting beta-secretase enzymes that contribute to amyloid-beta peptide formation. While 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol has not yet been tested in humans for these indications, its structural features suggest it may share similar mechanisms of action.
The environmental impact of synthesizing and using 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-H-pyrazol-o-l is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Biocatalysis and flow chemistry are among the emerging technologies being explored to improve sustainability in pharmaceutical manufacturing.
In conclusion, 4( - ( 11( - 14 - methoxybipheny11 - 2 - nitro) eth11 - 13 ) ) - 31 - methyl - 11 - phen11 - 11 H - pyra11z0l51 - ol ( CAS No .10071863951 ) ) represents an exciting opportunity for medicinal chemists due to its complex structure , diverse functional groups , and potential therapeutic applications . Further research is warranted to fully elucidate its mechanism(s) of action , optimize its pharmacological profile , and assess its safety for clinical use . As our understanding of biological systems continues to evolve , compounds like this one will play an increasingly important role in developing next-generation therapeutics . p >
1007186-39-1 (4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol) 関連製品
- 332157-35-4(3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide)
- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)
- 4461-36-3(Benzoyl isocyanate, 4-chloro-)
- 1352499-99-0(4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine)
- 1380156-55-7(2-amino-3-(1H-indol-7-yl)propan-1-ol)
- 1416713-86-4(8-Chloroisoquinoline-3-carboxylic acid)
- 1190309-88-6(7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine)
- 1980049-41-9(Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 769916-07-6(6-Bromoquinazoline-4-carboxylic acid)




